trans-2-Hexenyl acetate

Descripción

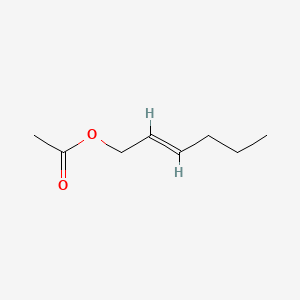

Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-hex-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHOWZHRCRZVCU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879237 | |

| Record name | trans-Hex-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; Powerful green, fruity aroma | |

| Record name | 2-Hexen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

165.00 to 166.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.897 | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2497-18-9, 10094-40-3 | |

| Record name | trans-2-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Hex-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDV436N45E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

trans-2-Hexenyl acetate chemical properties and structure

This guide provides a comprehensive technical overview of trans-2-Hexenyl acetate, a key aroma chemical. It is intended for researchers, chemists, and formulation scientists in the flavor, fragrance, and chemical industries. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and applications, grounding all claims in authoritative data.

Section 1: Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name (E)-hex-2-en-1-yl acetate, is an organic ester that plays a significant role in the aromatic profiles of many fruits and plants.[1][2] It belongs to the class of carboxylic acid esters.[3]

Key Identifiers:

The structural integrity of this compound is defined by an acetate group esterified to a six-carbon alcohol (hexenol) containing a double bond between carbons 2 and 3. The designation "trans" (or the stereochemically more precise "E") refers to the geometry of this double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. This specific stereoisomerism is critical to its characteristic aroma and differentiates it from its cis (or Z) isomer, which possesses a different, though related, scent profile.[1][7][8]

Caption: Molecular structure of (E)-2-Hexenyl acetate.

Section 2: Physicochemical and Organoleptic Properties

This compound is a colorless liquid at room temperature.[1][2][4] Its most notable characteristic is its powerful and diffusive aroma, described as intensely fresh, green, and fruity, with nuances of apple, banana, and pear.[1][9] This olfactory profile makes it a valuable ingredient in the flavor and fragrance industries.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to off-white liquid | [1][2][4] |

| Boiling Point | 165-167 °C | [4][5][10] |

| Density | 0.897 - 0.898 g/mL at 25 °C | [1][4][5][10] |

| Refractive Index (n20/D) | 1.425 - 1.430 | [4][5][11] |

| Flash Point | 58 - 59 °C | [1][5] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [10] |

| Stability | Stable under recommended storage. Combustible. Incompatible with strong bases and strong oxidizing agents. | [10][12] |

Section 3: Spectroscopic Characterization

Definitive identification and quality control of this compound rely on standard spectroscopic techniques. The data from ¹H NMR, IR, and Mass Spectrometry provide a unique fingerprint for the molecule.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is the most powerful tool for confirming the trans stereochemistry of the double bond. The key diagnostic signals are the two vinylic protons. The coupling constant (J-value) between these protons is typically large (~15 Hz), which is characteristic of a trans configuration. In contrast, a cis configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). Other expected signals include a triplet for the terminal methyl group, multiplets for the methylene groups, a doublet for the allylic protons adjacent to the oxygen, and a singlet for the acetate methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. A peak around 1230 cm⁻¹ corresponds to the C-O stretching of the acetate group. Critically, a sharp band near 965 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, further confirming the stereochemistry.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show a molecular ion (M⁺) peak at m/z = 142. The fragmentation pattern is also informative; a prominent peak at m/z = 82 results from the loss of acetic acid (60 Da), and a base peak at m/z = 43 corresponds to the acetyl cation [CH₃CO]⁺.

Section 4: Synthesis and Purification

This compound is most commonly synthesized via the esterification of trans-2-hexen-1-ol.[1] While various methods exist, a standard laboratory procedure involves reaction with acetic anhydride or acetyl chloride, often with a catalyst.

Expert Insight: The choice of acetylating agent impacts reaction efficiency and workup. Acetic anhydride is often preferred for its lower cost and safer handling compared to acetyl chloride, though the reaction may require mild heating or a catalyst (e.g., a catalytic amount of sulfuric acid or a base like pyridine). Using acetic anhydride can improve the reaction's efficiency over simply using acetic acid.[1]

Caption: A typical laboratory workflow for the synthesis and purification of this compound.

Representative Laboratory Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trans-2-hexen-1-ol (1.0 eq).

-

Reagent Addition: Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC/GC analysis indicates the consumption of the starting alcohol.

-

Workup: Cool the mixture and slowly pour it into a separatory funnel containing saturated aqueous sodium bicarbonate to neutralize excess acetic anhydride and acetic acid.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

Section 5: Applications and Industrial Relevance

The primary application of this compound is in the flavor and fragrance industries .[4]

-

Flavors: It is used to impart fresh, green, and fruity notes to a wide variety of food products, including beverages, candies, baked goods, and chewing gum.[2] It is particularly effective in creating realistic apple, pear, and other fruit flavor profiles.[1][2]

-

Fragrances: In perfumery, it serves as a volatile top note that adds a juicy, green, and refreshing lift to compositions.[2] It is often blended with other esters and floral components to create balanced accords in perfumes, cosmetics, and personal care products.[2]

-

Chemical Synthesis: Beyond its organoleptic uses, its structure makes it a useful building block or intermediate in more complex organic syntheses, potentially for pharmaceuticals or agrochemicals.[4]

Section 6: Safety and Handling

This compound is classified as a flammable liquid and vapor.[6][12][13] It can cause skin and eye irritation and may cause respiratory irritation.[5][12][13]

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area, employing spark-proof tools and explosion-proof equipment.[6][12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][5] Avoid contact with skin and eyes and inhalation of vapors.[2][13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][6][13] Keep containers tightly closed to prevent oxidation and maintain purity.[2][6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]

References

- This compound (CAS N° 2497-18-9) | ScenTree.

- This compound (2497-18-9) | Reliable Chemical Trader.

- This compound | PFW Aroma Ingredients B.V.

- (E)-2-hexen-1-yl acetate this compound | The Good Scents Company.

- Flavor Bites: trans-2 Hexenol | Perfumer & Flavorist.

- This compound | Ventos.

- 2-Hexenyl acetate (HMDB0040212) | Human Metabolome Database.

- This compound NAT | Elan Chemical Company.

- 2-Hexen-1-ol, acetate, (Z)- | NIST WebBook.

- 2-Hexen-1-ol, acetate, (E)- | NIST WebBook.

Sources

- 1. ScenTree - this compound (CAS N° 2497-18-9) [scentree.co]

- 2. This compound (2497-18-9) | Reliable Chemical Trader [chemicalbull.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Hexenyl acetate (HMDB0040212) [hmdb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 酢酸トランス-2-ヘキセニル、食品グレード香料成分 [sigmaaldrich.com]

- 6. johndwalsh.com [johndwalsh.com]

- 7. 2-Hexen-1-ol, acetate, (E)- [webbook.nist.gov]

- 8. 2-Hexen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 9. This compound [ventos.com]

- 10. This compound | 2497-18-9 [chemicalbook.com]

- 11. (E)-2-hexen-1-yl acetate, 2497-18-9 [thegoodscentscompany.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Volatile Message: Unraveling the Natural Occurrence and Function of trans-2-Hexenyl Acetate in the Plant Kingdom

An In-depth Technical Guide for Scientific Professionals

Abstract

trans-2-Hexenyl acetate, a prominent member of the Green Leaf Volatile (GLV) family, is a C6 ester synthesized by nearly all green plants, characteristically upon tissue damage. This document provides a comprehensive technical overview of its natural occurrence, biosynthesis, and multifaceted roles in plant physiology and ecology. We will delve into the oxylipin pathway, the biochemical cascade responsible for its production, and explore its function as a critical signaling molecule in plant defense, plant-plant communication, and interactions with insects. Furthermore, this guide presents detailed, field-proven methodologies for the extraction and analysis of this compound, offering researchers a robust framework for its investigation. The content is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Scent of a Signal

The characteristic "green" aroma of freshly cut grass or damaged leaves is a complex blend of volatile organic compounds (VOCs), among which C6-volatiles, or Green Leaf Volatiles (GLVs), are predominant.[1][2] These compounds, including aldehydes, alcohols, and their esters, are not merely byproducts of injury but are potent signaling molecules. This compound, also known as (E)-2-Hexenyl acetate, is a key ester in this blend, recognized for its fruity, slightly waxy, apple- and pear-like notes.[3][4] While its pleasant aroma is leveraged in the flavor and fragrance industry, its natural role is far more critical.[5] It serves as a chemical messenger, mediating plant defense responses, influencing insect behavior, and facilitating communication between plants.[6][7][8] This guide explores the biochemistry and functional significance of this important molecule.

Biosynthesis: From Membrane Lipids to Airborne Messenger

The production of this compound is a rapid response to cellular disruption, initiated within seconds to minutes of mechanical wounding or herbivore attack.[1][9] It is synthesized via the hydroperoxide lyase (HPL) branch of the oxylipin pathway, which begins with the enzymatic oxidation of fatty acids released from cell membranes.

The biosynthetic cascade can be summarized in four key steps:

-

Lipid Hydrolysis: Mechanical damage disrupts cell membranes, making polyunsaturated fatty acids like α-linolenic acid (C18:3) available to cytosolic enzymes.

-

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.[8]

-

Cleavage: The resulting hydroperoxide is rapidly cleaved by hydroperoxide lyase (HPL) into a 12-carbon ω-oxo-acid and the C6 aldehyde, (Z)-3-hexenal.[8] This aldehyde is highly reactive and is the precursor to the entire C6-GLV family.

-

Isomerization, Reduction, and Esterification: (Z)-3-hexenal is unstable and can be spontaneously or enzymatically isomerized to the more stable (E)-2-hexenal (trans-2-hexenal). Subsequently, alcohol dehydrogenases (ADHs) reduce (E)-2-hexenal to (E)-2-hexenol (trans-2-hexenol). The final step is the esterification of this alcohol with acetyl-CoA, catalyzed by an acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) or a similar enzyme, to produce this compound.[10]

Distribution and Natural Occurrence

This compound is found widely across the plant kingdom, contributing significantly to the aroma profile of many fruits, vegetables, and leaves. Its presence is particularly well-documented in commercially important fruits, where it contributes to the perception of ripeness and freshness.

| Plant Species | Common Name | Part(s) where found | Primary Role/Observation |

| Malus domestica | Apple | Fruit, Leaves | Key component of apple aroma; emission increases with ripening and damage.[3][5] |

| Musa sapientum | Banana | Fruit | Contributes to the characteristic fruity aroma profile.[3][5] |

| Fragaria × ananassa | Strawberry | Fruit | Part of the complex volatile blend responsible for strawberry flavor.[3] |

| Pyrus communis | Pear | Fruit | Important contributor to pear's fruity and "green" notes.[3] |

| Mangifera indica | Mango | Fruit | Found in the fragrant principle of the fruit.[3][5] |

| Camellia sinensis | Tea | Leaves | Released upon processing of tea leaves, contributing to the aroma.[3] |

| Solanum lycopersicum | Tomato | Fruit, Leaves | Emitted from leaves upon herbivory; present in fruit aroma.[1][3] |

| Mentha piperita | Peppermint | Leaves | Detected in trace amounts in essential oil.[5] |

Physiological Roles: A Multifunctional Volatile

The release of this compound is not a passive event but an active process with profound ecological implications. It functions as a versatile signal in various biological interactions.

Direct and Indirect Plant Defense

Upon attack by herbivores, plants release a plume of GLVs, including this compound. This blend serves two primary defensive purposes:

-

Direct Defense: GLVs can have repellent or toxic effects on certain insect herbivores, discouraging further feeding.[2][8]

-

Indirect Defense: More significantly, these volatiles act as an airborne "cry for help." They attract natural enemies (parasitoids and predators) of the attacking herbivores.[6][7][8] For example, parasitoid wasps can follow a GLV gradient to locate caterpillars feeding on a plant, a phenomenon known as "tritrophic interaction."[6]

Plant-to-Plant Communication (Priming)

Airborne GLVs emitted by a damaged plant can be perceived by neighboring, undamaged plants.[1][11] Upon perception, the receiving plant doesn't necessarily activate its defenses immediately, which would be metabolically costly. Instead, it enters a "primed" state. In this state, the plant can mount a faster and stronger defense response if it is subsequently attacked.[12] This priming effect can involve the upregulation of defense-related genes and the accumulation of signaling molecules like jasmonic acid (JA).[1][7]

Intra-Plant Signaling and Metabolism

Recent research has shown that GLVs are not just external signals. Airborne cis-3-hexenyl acetate, a close isomer, can be taken up by other leaves on the same plant.[8][11] Inside the tissue, it is rapidly hydrolyzed by carboxylesterase enzymes (such as AtCXE12 in Arabidopsis) back to its alcohol form, (Z)-3-hexenol.[8][11] This conversion is believed to be a critical step in activating downstream defense pathways, similar to how methyl salicylate is converted to the active hormone salicylic acid.[8] This suggests a sophisticated mechanism for regulating the specific activity of different GLV compounds within plant tissues.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. firmenich.com [firmenich.com]

- 4. This compound [ventos.com]

- 5. ScenTree - this compound (CAS N° 2497-18-9) [scentree.co]

- 6. researchgate.net [researchgate.net]

- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.uva.nl [pure.uva.nl]

- 10. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

- 11. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 12. uu.nl [uu.nl]

An In-depth Technical Guide to the Biosynthesis of trans-2-Hexenyl Acetate

Abstract

trans-2-Hexenyl acetate, a key contributor to the desirable "green" aroma of many fruits and vegetables, is a member of the green leaf volatile (GLV) family of compounds.[1][2] Its biosynthesis is a fascinating and dynamic process, initiated in response to tissue damage and involving a cascade of enzymatic reactions.[3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, intended for researchers, scientists, and professionals in drug development and biotechnology. We will delve into the core enzymatic steps, present key quantitative data, provide detailed experimental protocols for pathway analysis, and explore strategies for the heterologous production of this valuable natural product.

Introduction to the Green Leaf Volatile Pathway

Green leaf volatiles (GLVs) are a class of C6 and C9 aldehydes, alcohols, and their esters that are rapidly synthesized by plants in response to biotic and abiotic stresses, such as herbivory and mechanical damage.[5][6] These compounds are not only responsible for the characteristic scent of freshly cut grass but also play crucial roles in plant defense, acting as deterrents to herbivores and pathogens, and as signaling molecules to attract natural enemies of pests.[7][8][9] this compound, with its fruity and green apple-like aroma, is a significant component of the flavor and fragrance industry.[10] Understanding its biosynthetic pathway is critical for applications ranging from crop improvement to the sustainable production of natural flavors and fragrances.

The biosynthesis of this compound is a branch of the oxylipin pathway, which begins with the release of polyunsaturated fatty acids from chloroplast membranes.[11][12] The core pathway involves the sequential action of four key enzymes: lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT).

The Core Biosynthesis Pathway of this compound

The journey from membrane lipids to the volatile ester this compound is a rapid and spatially organized enzymatic cascade. The process is initiated upon cell disruption, which allows for the mixing of enzymes and substrates that are otherwise separated in intact tissues.

Step 1: Lipoxygenase (LOX) - The Oxygenation of Fatty Acids

The pathway begins with the release of α-linolenic acid (C18:3) from galactolipids in the chloroplast membranes by the action of lipases.[4] Lipoxygenase (LOX), a non-heme iron-containing dioxygenase, then catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid.[13][14] Specifically, 13-lipoxygenases produce 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT).[7][12]

Step 2: Hydroperoxide Lyase (HPL) - Cleavage to C6 Aldehydes

The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B), into two smaller molecules.[15][16] This reaction yields (Z)-3-hexenal, a C6 volatile aldehyde, and 12-oxo-(Z)-9-dodecenoic acid.[17][18] (Z)-3-hexenal is the immediate precursor to the characteristic "green" odor.

Step 3: Isomerization and Reduction by Alcohol Dehydrogenase (ADH)

(Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal (trans-2-hexenal).[19] Subsequently, alcohol dehydrogenase (ADH) reduces trans-2-hexenal to trans-2-hexenol, utilizing NADH or NADPH as a cofactor.[20][21]

Step 4: Alcohol Acyltransferase (AAT) - The Final Esterification

The final step in the biosynthesis of this compound is the esterification of trans-2-hexenol with acetyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT).[22][23] This reaction affixes the acetate group, creating the final volatile ester.

Quantitative Analysis of Pathway Enzymes

The efficiency of the this compound biosynthesis pathway is dictated by the kinetic properties of its constituent enzymes. A summary of available kinetic parameters is presented below. It is important to note that these values can vary depending on the plant species, isoenzyme, and assay conditions.

| Enzyme | Source | Substrate | Km (µM) | Vmax (units) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Lipoxygenase (LOX) | Soybean | Linoleic Acid | 2.5 - 7.7 | 0.056 µmol/min | - | - | [15][18] |

| Hydroperoxide Lyase (HPL) | Medicago truncatula | 13-HPODE | - | - | - | 1.6 x 108 | [16] |

| Alcohol Dehydrogenase (ADH) | Arabidopsis thaliana | Ethanol | ~1300 | 62.4 min-1 | - | - | [24][25] |

| Alcohol Acyltransferase (AAT) | Apricot (Prunus armeniaca) | (Z)-3-hexenol | - | - | - | - | [7] |

Note: Comprehensive kinetic data for all enzymes with their specific substrates in this pathway is not always available in a single source and can be substrate and condition-dependent. The provided data serves as an illustrative example.

Detailed Experimental Protocols

Reproducible and accurate measurement of enzyme activities and pathway intermediates is fundamental to studying the biosynthesis of this compound. This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Lipoxygenase (LOX) Activity Assay

Principle: LOX activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[1]

Reagents:

-

50 mM Sodium phosphate buffer, pH 6.5

-

Linolenic acid substrate solution (10 mM in ethanol)

-

Plant extract or purified LOX

Procedure:

-

Prepare the reaction mixture in a quartz cuvette:

-

950 µL of 50 mM Sodium phosphate buffer, pH 6.5

-

25 µL of plant extract or purified LOX

-

-

Incubate the mixture in a spectrophotometer at 25°C for 3 minutes to establish a baseline.

-

Initiate the reaction by adding 25 µL of the 10 mM linolenic acid substrate solution.

-

Immediately mix by inversion and monitor the increase in absorbance at 234 nm for 3-5 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for 13-HPOT (ε = 25,000 M-1cm-1).

Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay

Principle: HPL activity is measured by monitoring the decrease in absorbance at 234 nm, resulting from the cleavage of the fatty acid hydroperoxide substrate.[1]

Reagents:

-

50 mM Sodium phosphate buffer, pH 6.3

-

13-HPOT substrate solution (prepared enzymatically or purchased)

-

Plant extract or purified HPL

Procedure:

-

Prepare the reaction mixture in a quartz cuvette:

-

Sufficient volume of 50 mM sodium phosphate buffer, pH 6.3 to reach a final volume of 1 mL.

-

Plant extract or purified HPL.

-

-

Initiate the reaction by adding a known concentration of the 13-HPOT substrate.

-

Immediately monitor the decrease in absorbance at 234 nm over time.[6]

-

Calculate the rate of substrate consumption from the linear portion of the absorbance vs. time plot.

Protocol 3: Alcohol Dehydrogenase (ADH) Activity Assay

Principle: ADH activity is determined by monitoring the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH during the oxidation of an alcohol to an aldehyde.[1]

Reagents:

-

100 mM Glycine-NaOH buffer, pH 9.0

-

10 mM NAD+ solution

-

100 mM trans-2-hexenol solution

-

Plant extract or purified ADH

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

850 µL of 100 mM Glycine-NaOH buffer, pH 9.0

-

50 µL of 10 mM NAD+ solution

-

50 µL of 100 mM trans-2-hexenol solution

-

-

Incubate in a spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.

-

Initiate the reaction by adding 50 µL of the appropriately diluted enzyme solution.

-

Record the increase in absorbance at 340 nm for 3-4 minutes.

-

Calculate the rate of NADH formation using its molar extinction coefficient (ε = 6,220 M-1cm-1).

Protocol 4: Alcohol Acyltransferase (AAT) Activity Assay

Principle: AAT activity is determined by quantifying the formation of the ester product, this compound, using gas chromatography-mass spectrometry (GC-MS).

Reagents:

-

100 mM Sodium phosphate buffer, pH 7.5

-

10 mM trans-2-hexenol solution

-

10 mM Acetyl-CoA solution

-

Plant extract or purified AAT

-

n-Hexane (for extraction)

-

Internal standard (e.g., ethyl heptanoate)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

400 µL of 100 mM Sodium phosphate buffer, pH 7.5

-

50 µL of 10 mM trans-2-hexenol solution

-

50 µL of plant extract or purified AAT

-

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 10 mM Acetyl-CoA solution.

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 500 µL of n-hexane containing an internal standard.

-

Vortex vigorously for 1 minute to extract the esters.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Analyze 1 µL of the upper hexane phase by GC-MS.

Protocol 5: GC-MS Analysis of this compound

Principle: Gas chromatography separates the volatile compounds in a sample, and mass spectrometry provides their identification and quantification.[18]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: 50°C for 2 min, then ramp at 5°C/min to 180°C, then at 20°C/min to 270°C, hold for 5 min.[18]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Quantification:

-

Create a calibration curve using authentic standards of this compound and the internal standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Metabolic Engineering for Heterologous Production

The demand for natural flavors and fragrances has driven research into the biotechnological production of compounds like this compound in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.[1][3] This approach offers a sustainable and scalable alternative to extraction from plants or chemical synthesis.

Key Challenges and Strategies

-

Enzyme Expression and Activity: Plant enzymes, particularly membrane-associated proteins like HPL, can be challenging to express functionally in microbial hosts. Codon optimization, selection of strong promoters, and co-expression of chaperones can improve protein folding and activity.[24] The use of expression systems like Pichia pastoris is often favored for producing complex eukaryotic proteins.[26][27]

-

Precursor Supply:

-

Fatty Acids: The availability of α-linolenic acid can be a limiting factor. Engineering the host's fatty acid biosynthesis pathway to produce this specific fatty acid is a potential strategy.

-

Acetyl-CoA: A sufficient supply of acetyl-CoA is crucial for the final esterification step. Strategies to enhance the acetyl-CoA pool include overexpressing key enzymes in the pyruvate dehydrogenase complex or engineering alternative acetyl-CoA synthesis pathways.[1][2][3]

-

-

Toxicity of Intermediates: Aldehydes produced during the pathway can be toxic to microbial cells. Efficient conversion of these intermediates to the final product is essential. This can be achieved by balancing the expression levels of the pathway enzymes.[28]

-

Product Volatility and Recovery: The volatile nature of this compound requires specialized fermentation and recovery techniques, such as in situ product removal using a two-phase fermentation system.

Conclusion and Future Perspectives

The biosynthesis of this compound is a well-characterized pathway in plants, with significant potential for biotechnological applications. While our understanding of the core enzymatic steps is robust, further research is needed to fully elucidate the regulatory networks that control GLV biosynthesis in response to environmental cues. For industrial-scale production, the focus will be on optimizing microbial cell factories through systems and synthetic biology approaches. This includes fine-tuning enzyme expression, engineering precursor pathways, and developing efficient fermentation and product recovery processes. The in-depth knowledge presented in this guide provides a solid foundation for researchers and scientists to advance our understanding and utilization of this important natural product.

References

- This compound. The Good Scents Company. (URL: [Link])

- Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis.

- Green Leaf Volatiles—The Forefront of Plant Responses Against Biotic

- Thermal Stability of Lipoxygenase and Hydroperoxide Lyase From Olive Fruit and Repercussion on Olive Oil Aroma Biosynthesis. PubMed. (URL: [Link])

- Changing green leaf volatile biosynthesis in plants: An approach for improving plant resistance against both herbivores and p

- Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. PMC - NIH. (URL: [Link])

- Assessing Bioactivity of Green Leaf Volatiles in Various Plant Systems. Scholar Commons. (URL: [Link])

- Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants. Frontiers in Plant Science. (URL: [Link])

- TRANS-2-HEXENYL ACET

- Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family.

- Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves. PubMed. (URL: [Link])

- Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max. PMC - NIH. (URL: [Link])

- Lipoxygenase gene expression is modulated in plants by water deficit, wounding, and methyl jasmon

- Kinetic behavior of soybean lipoxygenase : A comparative study of the free enzyme and the enzyme immobilized in an alginate silica sol-gel m

- Characterization of Medicago truncatula (barrel medic) hydroperoxide lyase (CYP74C3), a water-soluble detergent-free cytochrome. University of Nottingham. (URL: [Link])

- 12/15-lipoxygenase orchestrates murine wound healing via PPARγ-activating oxylipins acting holistically to dampen inflamm

- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. MDPI. (URL: [Link])

- Production of hexenol in a two-enzyme system: kinetic study and modelling. PubMed. (URL: [Link])

- Characterization of an Alcohol Dehydrogenase of the Hyperthermophilic Archaeon Hyperthermus Butylicus. Insight Medical Publishing. (URL: [Link])

- Alcohol dehydrogenase. Proteopedia, life in 3D. (URL: [Link])

- Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro. PMC - PubMed Central. (URL: [Link])

- Rapid profiling of the alcohol substrate preference of AATs using the...

- Validation of Assays Measuring Functional Alpha-1 Antitrypsin in Patients With Alpha-1 Antitrypsin Deficiency. (URL: [Link])

- Plant VOCs (green leaf volatiles/terpenes) troubleshooting.

- Alcohol dehydrogenase. Wikipedia. (URL: [Link])

- Hydroperoxide lyase from Medicago truncatula, a CYP74, is active as a monomer. (URL: [Link])

- Methodologies for the Determination of Blood Alpha1 Antitrypsin Levels: A System

- Alpha-1 Antitrypsin Testing: MedlinePlus Medical Test. (URL: [Link])

- Systems Metabolic Engineering of Escherichia coli. PubMed. (URL: [Link])

- Laboratory Testing for Alpha-1 Antitrypsin Deficiency (A

- Heterologous protein production using the Pichia pastoris expression system. SciSpace. (URL: [Link])

- ALPHA-1 ANTITRYPSIN DEFICIENCY AND HOW TO TEST - ONTARIO. myConferenceSuite. (URL: [Link])

- Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana. PubMed. (URL: [Link])

- Heterologous protein expression in the methylotrophic yeast Pichia pastoris. FEMS Microbiology Reviews. Oxford Academic. (URL: [Link])

- Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases. NIH. (URL: [Link])

- Case studies in metabolic engineering.

- Heterologous Protein Expression in Pichia pastoris : Latest Research Progress and Applications.

- Heterologous Production of Fungal Effectors in Pichia pastoris. (URL: [Link])

- Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. MDPI. (URL: [Link])

- Subcellular localisation of Medicago truncatula 9/13-hydroperoxide lyase reveals a new localisation pattern and activation mechanism for CYP74C enzymes. PubMed. (URL: [Link])

- Arabidopsis Transcriptomics Reveals the Role of Lipoxygenase2 (AtLOX2) in Wound-Induced Responses. PubMed. (URL: [Link])

- Biochemical characterization of an alcohol dehydrogenase

- NEW SIMPLE METHOD FOR PURIFICATION OF CLASS I ALCOHOL DEHYDROGENASE. (URL: [Link])

- A simple steady state kinetic model for alcohol dehydrogenase. Use of reaction progress curves for parameters estimation at pH 7.4. Semantic Scholar. (URL: [Link])

- Kinetics of Alcohol Dehydrogenase. (URL: [Link])

- Characterization of an Alcohol Dehydrogenase from the Cyanobacterium Synechocystis sp. Strain PCC 6803 That Responds to Environmental Stress Conditions via the Hik34-Rre1 Two-Component System. NIH. (URL: [Link])

- Steady-state kinetics of the anaerobic reaction of soybean lipoxygenase-1 with linoleic acid and 13-L-hydroperoxylinoleic acid. PubMed. (URL: [Link])

- Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana. MDPI. (URL: [Link])

- GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. MDPI. (URL: [Link])

- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

- Temporal and spatial resolution of distal protein motions that activate hydrogen tunneling in soybean lipoxygenase. PNAS. (URL: [Link])

- Expression of lipoxygenase in wounded tubers of Solanum tuberosum L. PMC - NIH. (URL: [Link])

- (PDF) Subcellular localisation of Medicago truncatula 9/13-hydroperoxide lyase reveals a new localisation pattern and activation mechanism for CYP74C enzymes.

- Oxidative Status of Medicago truncatula Seedlings after Inoculation with Rhizobacteria of the Genus Pseudomonas, Paenibacillus and Sinorhizobium. NIH. (URL: [Link])

- (PDF) Biochemical Characterization, Kinetic Analysis and Molecular Modeling of Recombinant Vegetative Lipoxygenases from Soybean.

- Lipoxygenase gene expression is modulated in plants by water deficit, wounding, and methyl jasmon

- (PDF) GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants.

- Overview of different strategies employed for metabolic engineering of...

- Metabolism and strategies for enhanced supply of acetyl-CoA in Saccharomyces cerevisiae. (URL: [Link])

- Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux. PMC. (URL: [Link])

- Advances in metabolic engineering for enhanced acetyl-CoA availability in yeast. PubMed. (URL: [Link])

Sources

- 1. Advances in metabolic engineering for enhanced acetyl-CoA availability in yeast | Semantic Scholar [semanticscholar.org]

- 2. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in metabolic engineering for enhanced acetyl-CoA availability in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and strategies for enhanced supply of acetyl-CoA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steady-state kinetics of the anaerobic reaction of soybean lipoxygenase-1 with linoleic acid and 13-L-hydroperoxylinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imedpub.com [imedpub.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of an Alcohol Dehydrogenase from the Cyanobacterium Synechocystis sp. Strain PCC 6803 That Responds to Environmental Stress Conditions via the Hik34-Rre1 Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoxygenase gene expression is modulated in plants by water deficit, wounding, and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of lipoxygenase in wounded tubers of Solanum tuberosum L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. Lipoxygenase gene expression is modulated in plants by water deficit, wounding, and methyl jasmonate | Semantic Scholar [semanticscholar.org]

- 15. Kinetic behavior of soybean lipoxygenase : A comparative study of the free enzyme and the enzyme immobilized in an alginate silica sol-gel matrix | Semantic Scholar [semanticscholar.org]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. 12/15-lipoxygenase orchestrates murine wound healing via PPARγ-activating oxylipins acting holistically to dampen inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biochemical characterization of an alcohol dehydrogenase from Ralstonia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana [mdpi.com]

- 23. Arabidopsis Transcriptomics Reveals the Role of Lipoxygenase2 (AtLOX2) in Wound-Induced Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. emsl.pnnl.gov [emsl.pnnl.gov]

A Comprehensive Technical Guide to trans-2-Hexenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical Identity

trans-2-Hexenyl acetate, also known as (E)-2-hexen-1-yl acetate, is an organic compound classified as an ester. Its distinct chemical structure is the foundation of its characteristic properties and reactivity.

Key Identifiers and Properties:

| Identifier | Value | Source |

| CAS Number | 2497-18-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][3][4] |

| Molecular Weight | 142.20 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Boiling Point | 165-166 °C | [1][4] |

| Density | Approximately 0.898 g/mL at 25 °C | [1] |

| Synonyms | Acetic acid trans-2-hexenyl ester, (E)-2-hexen-1-yl acetate, Hexenyl trans-2 acetate | [3][5] |

The Chemical Abstracts Service (CAS) number is a unique identifier, crucial for unambiguous identification in research and regulatory contexts. The molecular formula and weight are fundamental for stoichiometric calculations in synthesis and for analytical characterization.

Section 2: Synthesis and Mechanistic Insights

The industrial synthesis of this compound is a prime example of esterification. This reaction typically involves the acid-catalyzed reaction of trans-2-hexen-1-ol with acetic anhydride or acetic acid.

Experimental Protocol: Fischer Esterification of trans-2-Hexen-1-ol

This protocol outlines a standard laboratory-scale synthesis.

Materials:

-

trans-2-Hexen-1-ol

-

Acetic anhydride

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine one molar equivalent of trans-2-Hexen-1-ol with 1.2 molar equivalents of acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring and cooling the mixture in an ice bath.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress via thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Causality in Experimental Choices: The use of excess acetic anhydride drives the equilibrium of the esterification reaction towards the product side, maximizing the yield. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The final purification by distillation is essential to remove any unreacted starting materials and byproducts, ensuring a high-purity final product.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Research and Industry

This compound is a versatile compound with applications spanning multiple sectors, primarily due to its characteristic fruity and green aroma.

-

Flavor and Fragrance Industry: It is a key component in the formulation of artificial fruit flavors, particularly apple and pear, and is used to impart fresh, green notes to perfumes and cosmetics.[3][4]

-

Organic Synthesis: In a research and development context, it serves as a valuable starting material or intermediate for the synthesis of more complex molecules.[3] Its double bond and ester functional group offer multiple sites for chemical modification, making it a useful building block in the creation of novel pharmaceuticals and agrochemicals.[3]

-

Food Preservation: Emerging research is exploring its antimicrobial properties for potential use as a natural alternative to synthetic preservatives in perishable food products, thereby extending their shelf life.[3]

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its application, especially in the food and fragrance industries. A combination of analytical techniques is employed for comprehensive quality control.

Analytical Techniques:

| Technique | Purpose |

| Gas Chromatography (GC) | To determine the purity of the compound and identify any volatile impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern, verifying the compound's identity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise molecular structure, including the stereochemistry of the double bond. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups, such as the ester carbonyl and the C=C double bond. |

This multi-faceted analytical approach provides a self-validating system for the quality control of this compound, ensuring it meets the stringent requirements for its intended applications.

References

- trans-2-Hexenyl acet

- trans-2-Hexenyl acet

- trans-2-Hexenyl acet

- SPECIFICATION - Trans-2-Hexenyl Acet

- Trans-2-hexenyl acet

- trans-2-Hexenyl acet

- This compound = 98 , FCC, FG 2497-18-9 - Sigma-Aldrich.

Sources

- 1. This compound | 2497-18-9 [chemicalbook.com]

- 2. trans-2-Hexenylacetat 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. This compound = 98 , FCC, FG 2497-18-9 [sigmaaldrich.com]

- 6. ScenTree - this compound (CAS N° 2497-18-9) [scentree.co]

A Comprehensive Spectroscopic Guide to trans-2-Hexenyl Acetate

This in-depth technical guide provides a detailed analysis of the spectroscopic data for trans-2-Hexenyl acetate (CAS No. 2497-18-9), a key fragrance and flavor compound.[1][2] Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation and quality control of this important unsaturated ester.

Introduction to this compound

This compound is a colorless liquid with a characteristic fresh, green, and fruity aroma, often described as reminiscent of apple and banana.[1] It is a naturally occurring compound found in various fruits and essential oils, and it is also synthesized for use in the flavor and fragrance industry.[3] The unique sensory properties of this compound are a direct consequence of its molecular structure, which features a six-carbon chain with a trans-configured double bond and an acetate ester functional group. Spectroscopic techniques are indispensable for verifying the structure, purity, and isomeric integrity of this compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound is foundational to understanding its spectral data. The key structural features to be identified are the acetate group, the trans-disubstituted alkene, and the aliphatic chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A typical NMR experiment for a liquid sample like this compound involves the following steps:

-

Sample Preparation: A small amount of the neat liquid (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, which may be optimized for concentration and desired resolution.

-

Data Acquisition: The ¹H NMR spectrum is typically acquired first due to its higher sensitivity. This is followed by the ¹³C NMR spectrum, which may require a longer acquisition time.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration to obtain the final spectrum for analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.72 | m | 1H | H-3 |

| ~5.55 | m | 1H | H-2 |

| ~4.53 | d | 2H | H-1 |

| ~2.06 | m | 2H | H-4 |

| ~2.04 | s | 3H | H-8 |

| ~1.40 | m | 2H | H-5 |

| ~0.91 | t | 3H | H-6 |

Data sourced from ChemicalBook. [4]

Interpretation of the ¹H NMR Spectrum:

-

The signals for the vinylic protons (H-2 and H-3) appear in the downfield region (~5.5-5.8 ppm) due to the deshielding effect of the double bond. The multiplicity of these signals is complex due to coupling to each other and to the adjacent methylene protons. The large coupling constant between H-2 and H-3 is characteristic of a trans configuration.

-

The methylene protons adjacent to the ester oxygen (H-1) are deshielded and appear as a doublet around 4.53 ppm, coupled to the vinylic proton H-2.

-

The singlet at approximately 2.04 ppm corresponds to the three protons of the acetate methyl group (H-8). Its integration value of 3H is a key identifier for the acetate moiety.

-

The remaining aliphatic protons (H-4, H-5, and H-6) appear in the upfield region, with chemical shifts and multiplicities consistent with their positions in the alkyl chain.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~170.8 | C-7 (C=O) |

| ~135.0 | C-3 |

| ~125.5 | C-2 |

| ~65.0 | C-1 |

| ~34.5 | C-4 |

| ~22.0 | C-5 |

| ~20.9 | C-8 |

| ~13.6 | C-6 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester group (C-7) is the most downfield signal, appearing around 170.8 ppm.

-

The two sp² hybridized carbons of the double bond (C-2 and C-3) are observed at approximately 125.5 and 135.0 ppm.

-

The carbon attached to the ester oxygen (C-1) is found at around 65.0 ppm.

-

The remaining aliphatic carbons (C-4, C-5, C-6, and C-8) appear in the upfield region, consistent with their chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using the neat liquid film method:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Background Subtraction: A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

IR Spectroscopic Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H (sp³) stretching |

| ~2870 | Medium | C-H (sp³) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1670 | Medium | C=C (alkene) stretching |

| ~1230 | Strong | C-O (ester) stretching |

| ~970 | Strong | =C-H out-of-plane bending (trans) |

Data sourced from ChemicalBook. [5]

Interpretation of the IR Spectrum:

-

A very strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.

-

The C-O stretching vibration of the ester is observed as a strong band around 1230 cm⁻¹.

-

The presence of the C=C double bond is confirmed by a medium intensity absorption at approximately 1670 cm⁻¹.

-

A strong band around 970 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond. This is a key diagnostic peak for the stereochemistry of the alkene.

-

The strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of volatile compounds like this compound:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometric Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 82 | Moderate | [M - CH₃COOH]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Data sourced from ChemicalBook. [6]

Interpretation of the Mass Spectrum:

-

The molecular ion peak [M]⁺ is observed at m/z 142, which corresponds to the molecular weight of C₈H₁₄O₂.

-

The base peak at m/z 43 is due to the formation of the highly stable acetyl cation ([CH₃CO]⁺).

-

A significant peak at m/z 82 results from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion via a McLafferty-type rearrangement.

-

The peak at m/z 67 can be attributed to the C₅H₇⁺ fragment, formed by further fragmentation of the [M - CH₃COOH]⁺ ion.

Sources

A Comprehensive Technical Guide to the Isomers of Hexenyl Acetate: Properties, Analysis, and Applications

Executive Summary: Hexenyl acetate, a C8 ester, is a pivotal molecule in the flavor and fragrance industries and a significant semiochemical in agriculture. Its utility is not monolithic; it exists as several geometric and positional isomers, each conferring distinct sensory and biological properties. This guide provides an in-depth analysis of the primary isomers of hexenyl acetate, focusing on their physicochemical properties, sensory profiles, synthesis, and advanced analytical characterization. We present a detailed protocol for isomer analysis by GC-MS and explore the specific applications that leverage the subtle yet critical differences between these isomeric forms.

Introduction to the Hexenyl Acetate Isomer Family

Hexenyl acetate belongs to the class of organic compounds known as carboxylic acid esters.[1] It is formed from the condensation of a hexenol (a six-carbon alcohol with a double bond) and acetic acid.[2] The location and geometry of the carbon-carbon double bond give rise to several isomers. The most commercially and biologically significant of these are the geometric isomers (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate.

-

(Z)-3-Hexenyl Acetate: Commonly known as "leaf acetate," this isomer is renowned for its powerful, fresh, green aroma, characteristic of freshly cut grass.[3] It is a key component of the "green odor complex" emitted by many plants, often upon damage.[4]

-

(E)-2-Hexenyl Acetate: This isomer possesses a different sensory profile, often described as a less intensely green but more fruity note, reminiscent of apple and pear.[5]

Understanding the distinct properties of these isomers is crucial for their effective application, whether in formulating a fragrance with a specific "green" top note or in developing a targeted pest management strategy.

Physicochemical Properties and Sensory Profiles

The subtle differences in molecular structure between the isomers of hexenyl acetate lead to distinct physical properties and, most importantly, unique odor profiles. The position and geometry (cis/trans or Z/E) of the double bond influence the molecule's overall shape, which in turn affects how it interacts with olfactory receptors.

| Property | (Z)-3-Hexenyl Acetate | (E)-3-Hexenyl Acetate | (E)-2-Hexenyl Acetate |

| Synonym(s) | Leaf Acetate, cis-3-Hexenyl Acetate | trans-3-Hexenyl Acetate | trans-2-Hexenyl Acetate |

| CAS Number | 3681-71-8[2] | 3681-82-1 | 2497-18-9 |

| Molecular Formula | C₈H₁₄O₂[5] | C₈H₁₄O₂[6] | C₈H₁₄O₂[7] |

| Molecular Weight | 142.20 g/mol [2] | 142.20 g/mol [6] | 142.20 g/mol |

| Appearance | Colorless Liquid[5] | Colorless Liquid | Colorless Liquid |

| Boiling Point | 75 °C @ 23 mmHg[2] | ~168-170 °C (atm) | ~163-165 °C (atm) |

| Density | ~0.896-0.908 g/mL[5][8] | ~0.89 g/mL | ~0.89 g/mL |

| Refractive Index | ~1.425-1.429 @ 20°C[2] | ~1.426 @ 20°C | ~1.425 @ 20°C |

| Odor Profile | Intensely green, sharp, freshly cut grass, unripe banana, pear.[3][9] | Green, fruity-pear, and banana notes, similar to the (Z) isomer.[5] | Fruity, apple, pear, with less intense green notes.[5][10] |

Synthesis and Stereochemical Control

The primary industrial route to synthesizing hexenyl acetate isomers is the esterification of the corresponding hexenol isomer with acetic acid or its derivatives (like acetic anhydride), typically in the presence of an acid catalyst.[5]

Causality in Synthesis: The stereochemistry of the final acetate ester is dictated entirely by the stereochemistry of the starting alcohol. To produce (Z)-3-hexenyl acetate with high isomeric purity, one must start with high-purity (Z)-3-hexen-1-ol. Any (E)-isomer present in the starting material will be carried through to the final product. This dependency makes the purification of the precursor alcohol a critical control point in the manufacturing process.

Advanced Analytical Characterization

Distinguishing between positional and geometric isomers requires high-resolution analytical techniques. Gas chromatography is the cornerstone of separation, while mass spectrometry and NMR spectroscopy provide definitive structural identification.

GC is the method of choice for separating the volatile hexenyl acetate isomers.

-

Column Selection: The choice of the GC column's stationary phase is critical. Polar columns, such as those with a polyethylene glycol (WAX) phase, generally provide better separation of geometric isomers compared to non-polar columns.[11] On many standard polar columns, the (E)- or trans-isomers tend to elute before their corresponding (Z)- or cis-isomers.[11]

-

Elution Order: The elution order is primarily dependent on the isomer's boiling point and its interaction with the stationary phase.[12] While boiling points are similar, the subtle differences in polarity and molecular shape are exploited by the GC column to achieve separation.

When coupled with GC, MS is a powerful tool for identification. While isomers of hexenyl acetate have the same molecular weight (142.20 g/mol ), their mass spectra, though often very similar, can provide confirmatory data.[2][13] The most characteristic fragmentation is the loss of acetic acid (60 Da), leading to a prominent fragment ion at m/z 82. Another major peak is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[2]

NMR is the most definitive technique for unambiguous structural elucidation of isomers.

-

¹H NMR: The key diagnostic signals in the proton NMR spectrum are those of the vinylic protons (the hydrogens on the double bond). The coupling constant (J-coupling) between these protons is highly dependent on their geometric relationship.

-

For trans isomers (like (E)-2- and (E)-3-hexenyl acetate), the vicinal coupling constant (³JHH) is typically larger, in the range of 11-18 Hz.[14]

-

For cis isomers (like (Z)-3-hexenyl acetate), this coupling constant is smaller, generally in the range of 6-14 Hz.[14] This difference provides a clear and reliable method for distinguishing between Z and E isomers.[14] The position of the double bond (e.g., at C2 vs. C3) is determined by analyzing the chemical shifts and splitting patterns of the entire molecule.[15][16]

-

Experimental Protocol: Isomeric Purity Analysis by GC-MS

This protocol provides a self-validating system for determining the isomeric composition of a hexenyl acetate sample.

Objective: To separate and identify the isomers of hexenyl acetate and quantify their relative purity.

Methodology:

-

Standard Preparation: a. Prepare individual stock solutions of certified reference standards for (Z)-3-hexenyl acetate, (E)-3-hexenyl acetate, and (E)-2-hexenyl acetate at 1000 µg/mL in high-purity hexane. b. Prepare a mixed isomer calibration standard containing all three isomers at a known concentration (e.g., 10 µg/mL each) to verify retention times and instrument response.

-

Sample Preparation: a. Dilute the unknown hexenyl acetate sample to an approximate concentration of 10 µg/mL in high-purity hexane. A 1:100,000 dilution is typically appropriate for a neat sample.

-

Instrumentation (GC-MS): a. GC Column: Agilent DB-WAX or equivalent polar column (30 m x 0.25 mm ID x 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Inlet: Split mode (e.g., 50:1 split ratio) at 250°C. Injection volume: 1 µL. d. Oven Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp: 5°C/min to 180°C.

- Hold: 5 minutes at 180°C. e. MS Transfer Line: 250°C. f. MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C. g. MS Quadrupole: 150°C. h. Scan Range: m/z 35-250.

-

Data Analysis & System Validation: a. Inject the mixed standard: Confirm the retention time and separation of each known isomer. The system is validated if baseline or near-baseline separation is achieved. b. Inject the sample: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the reference standards. c. Quantification: Calculate the relative percentage of each isomer by peak area integration. The sum of the areas of all identified hexenyl acetate isomers is taken as 100%.

Applications in Industry and Research

The distinct properties of hexenyl acetate isomers drive their use in diverse fields.

-

Flavors and Fragrances: (Z)-3-hexenyl acetate is indispensable for imparting natural, fresh green-leaf and cut-grass notes to perfumes, especially in floral (muguet, lilac) and fruity compositions.[3][8] (E)-2-hexenyl acetate is used to provide fresh, fruity top notes of apple and pear.[5][10]

-

Agriculture and Chemical Ecology: Many insects use plant volatiles as cues to locate host plants for feeding or laying eggs. (Z)-3-hexenyl acetate is a key "Green Leaf Volatile" (GLV) that can act as a semiochemical (a chemical involved in communication).[4][17] For example, it plays a critical role in attracting the fall armyworm (Spodoptera frugiperda) to maize plants, stimulating oviposition.[18] It has also been shown to enhance the attractiveness of sex pheromone traps for the oriental fruit moth (Grapholita molesta).[19] This understanding allows for the development of targeted attractants for pest monitoring and control.

Visualizations

Logical Workflow for Isomer Characterization

The following diagram illustrates the systematic approach to separating and identifying hexenyl acetate isomers.

Caption: Workflow for the separation and identification of hexenyl acetate isomers.

References

- ScenTree. (n.d.). (Z)-3-hexenyl acetate (CAS N° 3681-71-8).

- FooDB. (2010). Showing Compound cis-3-Hexenyl acetate (FDB019927).

- National Center for Biotechnology Information. (n.d.). cis-3-HEXENYL ACETATE | C8H14O2. PubChem.

- The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl acetate.

- Wang, H., et al. (2023). A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice. BMC Biology, 21(1), 136.

- National Center for Biotechnology Information. (n.d.). 3-Hexenyl acetate, (3E)- | C8H14O2. PubChem.

- Yu, H., et al. (2015). (Z)-3-hexenyl acetate and 1-undecanol increase male attraction to sex pheromone trap in Grapholita molesta (Busck) (Lepidoptera: Tortricidae). International Journal of Pest Management, 61(1), 43-48.

- Melo, D. J., et al. (2020). EI-MS of compound I, (E)-2-hexenyl acetate. ResearchGate.

- SpectraBase. (n.d.). cis-3-Hexenyl acetate.

- Ministry of the Environment, Japan. (n.d.). Analytical Methods.

- Najar-Rodriguez, A. J., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants (Basel, Switzerland), 11(23), 3320.

- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.

- PerfumersWorld. (n.d.). cis-3 Hexenyl Acetate.

- The Good Scents Company. (n.d.). trans-2-hexen-1-yl acetate.

- The Pherobase. (n.d.). Semiochemical compound: (Z)-3-Hexenyl hexanoate.

- National Institute of Standards and Technology. (n.d.). 3-Hexen-1-ol, acetate, (Z)-. NIST Chemistry WebBook.

- Ando, T., et al. (2004). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology, 30(6), 1221-1231.

Sources

- 1. Showing Compound cis-3-Hexenyl acetate (FDB019927) - FooDB [foodb.ca]

- 2. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fraterworks.com [fraterworks.com]

- 4. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ScenTree - (Z)-3-hexenyl acetate (CAS N° 3681-71-8) [scentree.co]

- 6. 3-Hexenyl acetate, (3E)- | C8H14O2 | CID 5352557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]

- 9. perfumersworld.com [perfumersworld.com]

- 10. (E)-2-hexen-1-yl acetate, 2497-18-9 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Hexen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]